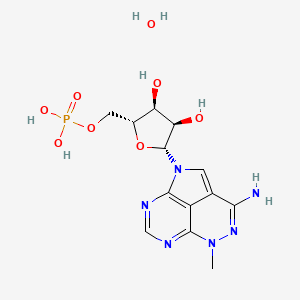

Triciribine phosphate monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

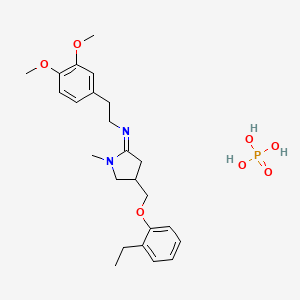

Triciribine phosphate monohydrate is a synthetic nucleoside analog that has garnered significant interest in the field of cancer research. Initially synthesized in the 1970s, it was found to possess anti-cancer properties. The compound is known for its ability to inhibit the phosphorylation and signaling of Akt, a serine/threonine protein kinase involved in the regulation of cell proliferation and survival .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of triciribine phosphate monohydrate involves a highly regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid catalyzed one-pot transformation. This process combines the deprotection of the tert-butylcarbonyl (Boc) group and ring closure reaction to yield a tricyclic nucleobase motif . The overall yield of this synthesis route is approximately 35% .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial purposes, ensuring the production of the compound in sufficient quantities for research and clinical applications.

Analyse Des Réactions Chimiques

Types of Reactions: Triciribine phosphate monohydrate undergoes various chemical reactions, including phosphorylation and inhibition of Akt signaling. It does not inhibit PI3K or PDK1, the direct upstream activators of Akt, nor does it inhibit other signaling pathways such as PKC, PKA, ERK 1/2, serum- and glucocorticoid-inducible kinase, p38, STAT3, or JNK .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include 1-N-Boc-2-methylhydrazine and trifluoroacetic acid. The reaction conditions involve a one-pot transformation that combines deprotection and ring closure reactions .

Major Products Formed: The major product formed from the synthesis of this compound is the tricyclic nucleobase motif, which is the active component responsible for its biological activity .

Applications De Recherche Scientifique

It is a potent inhibitor of Akt phosphorylation, making it a valuable tool in the study of Akt-related signaling pathways and their role in cancer cell proliferation and survival . The compound has been investigated in various clinical trials for its efficacy in treating cancers with hyperactivated Akt, including breast, ovarian, and pancreatic cancers .

Mécanisme D'action

The mechanism of action of triciribine phosphate monohydrate involves the inhibition of Akt phosphorylation and signalingThis compound inhibits the phosphorylation of all three isoforms of Akt (Akt-1, Akt-2, and Akt-3), thereby preventing their activation and subsequent signaling . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to triciribine phosphate monohydrate include other Akt inhibitors such as MK-2206, GSK690693, and perifosine. These compounds also target the Akt signaling pathway and have been studied for their potential anti-cancer properties .

Uniqueness: This compound is unique in its ability to inhibit the phosphorylation of all three isoforms of Akt without affecting other signaling pathways such as PI3K, PDK1, PKC, PKA, ERK 1/2, serum- and glucocorticoid-inducible kinase, p38, STAT3, or JNK . This specificity makes it a valuable tool for studying the role of Akt in cancer and other diseases.

Propriétés

Numéro CAS |

1032073-93-0 |

|---|---|

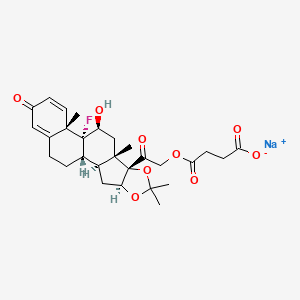

Formule moléculaire |

C13H19N6O8P |

Poids moléculaire |

418.30 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate |

InChI |

InChI=1S/C13H17N6O7P.H2O/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24;/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24);1H2/t6-,8-,9-,13-;/m1./s1 |

Clé InChI |

UBIYLIJTJQTBNU-DOKXERMVSA-N |

SMILES isomérique |

CN1C2=NC=NC3=C2C(=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)C(=N1)N.O |

SMILES canonique |

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)